

Technical Monograph: 4-Cyclopropyl-2-methylaniline

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline

CAS No.: 1202161-11-2

Cat. No.: B1528671

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Executive Summary

4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized aniline intermediate increasingly utilized in the discovery of kinase inhibitors and GPCR modulators. By combining the metabolic stability of the cyclopropyl motif with the steric governance of an ortho-methyl group, this scaffold offers a unique solution to common drug design challenges: improving metabolic half-life while enforcing specific conformational binding modes.

This guide provides a definitive breakdown of its IUPAC nomenclature, a robust synthetic protocol avoiding common pitfalls (such as protodeboronation), and a mechanistic analysis of its utility in modern medicinal chemistry.

Part 1: Structural Identity & Nomenclature

IUPAC Nomenclature Derivation

The systematic naming of this compound follows the hierarchy of functional groups established by the International Union of Pure and Applied Chemistry (IUPAC).

- Parent Structure: The principal functional group is the amine (-NH₂) attached to a benzene ring, designated as Aniline (or Benzenamine).[1] The carbon bonded to the nitrogen is automatically assigned position 1.
- Substituents:
 - Methyl group (-CH₃): Located at position 2 (ortho).
 - Cyclopropyl group (-C₃H₅): Located at position 4 (para).
- Alphabetization: Substituents are listed alphabetically. Cyclopropyl precedes Methyl.

Final IUPAC Name:**4-Cyclopropyl-2-methylaniline** Alternative Name: 4-Cyclopropyl-2-methylbenzenamine

Physicochemical Profile

Property	Data	Note
CAS Number	1202161-11-2	Hydrochloride salt: 1201943-65-8
Molecular Formula	C ₁₀ H ₁₃ N	
Molecular Weight	147.22 g/mol	
SMILES	<chem>CC1=C(N)C=CC(C2CC2)=C1</chem>	Useful for cheminformatics retrieval
Physical State	Viscous Oil / Low-melting Solid	Predicted based on 4-ethyl-2-methylaniline analogs
Lipophilicity (cLogP)	~2.6	Optimal range for oral bioavailability

Part 2: Synthetic Architecture

The synthesis of **4-cyclopropyl-2-methylaniline** presents a specific challenge: protodeboronation. Cyclopropylboronic acids are notoriously unstable under standard Suzuki conditions, often decomposing before coupling.

To ensure reproducibility and high yield, we utilize Potassium Cyclopropyltrifluoroborate rather than the free boronic acid. This salt is air-stable and releases the active boronic species slowly, preventing decomposition.

Optimized Protocol: Suzuki-Miyaura Coupling

Reaction: 4-Bromo-2-methylaniline + Potassium Cyclopropyltrifluoroborate

4-Cyclopropyl-2-methylaniline

Reagents & Conditions:

- Substrate: 4-Bromo-2-methylaniline (1.0 equiv)
- Coupling Partner: Potassium Cyclopropyltrifluoroborate (1.2 equiv)
- Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dppf)Cl₂
- Base: K₃PO₄ (3.0 equiv)
- Solvent: Toluene / Water (3:1 ratio)
- Temperature: 100°C (Reflux)
- Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology

- Degassing (Critical): Sparge the Toluene/Water solvent mixture with argon for 20 minutes. Oxygen promotes the oxidative decomposition of the cyclopropyl boron species.
- Charge: In a reaction vial, combine 4-bromo-2-methylaniline, potassium cyclopropyltrifluoroborate, K₃PO₄, and the Pd catalyst.
- Solvation: Add the degassed solvent mixture via syringe.
- Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 148.1).

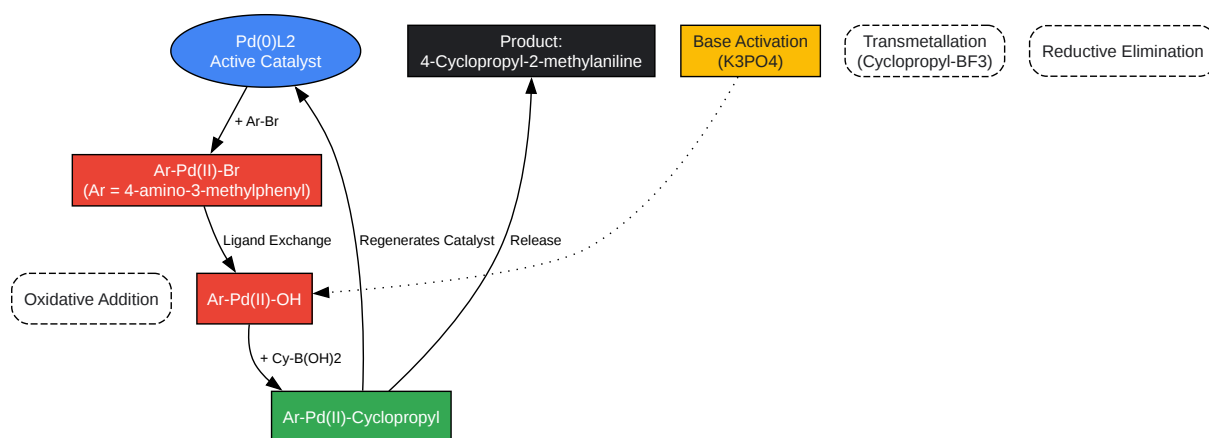
- Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. The amine functionality makes the product slightly basic; avoid strong acid washes which may form the salt in the aqueous layer.
- Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is an electron-rich aniline and may oxidize on silica if left too long.

Part 3: Mechanistic Insight

The success of this reaction relies on the catalytic cycle of Palladium. The use of SPhos (a Buchwald ligand) is recommended because it facilitates the Oxidative Addition of the electron-rich aryl bromide and sterically promotes the Reductive Elimination of the bulky cyclopropyl group.

Catalytic Cycle Diagram

The following diagram illustrates the specific pathway for this transformation.



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Figure 1: The Suzuki-Miyaura catalytic cycle utilizing SPhos-Pd to couple the sterically demanding cyclopropyl group.

Part 4: Application in Medicinal Chemistry[3][4]

Why synthesize this specific aniline? It serves as a high-value "warhead" or scaffold in drug discovery for two primary reasons:

The Cyclopropyl Advantage (Metabolic Stability)

Alkyl chains (like isopropyl or n-propyl) are prone to rapid oxidation by Cytochrome P450 enzymes (CYP3A4) at the benzylic position.

- Mechanism: The cyclopropyl C-H bonds possess higher bond dissociation energy (~106 kcal/mol) compared to standard secondary alkyl C-H bonds (~98 kcal/mol).
- Result: This "metabolic blocking" extends the half-life () of the drug molecule without significantly altering the steric footprint of the substituent [1].

The Ortho-Methyl "Twist"

The methyl group at the 2-position is not merely decorative.

- Conformational Lock: When this aniline is coupled to form an amide (common in kinase inhibitors like p38 or MEK inhibitors), the ortho-methyl group forces the amide bond to rotate out of plane relative to the benzene ring.
- Selectivity: This induced twist can create atropisomers or simply bias the molecule into a bioactive conformation that fits into narrow hydrophobic pockets (e.g., the gatekeeper region of a kinase), improving selectivity over off-target proteins [2].

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be observed.

Proton NMR (¹H-NMR)

The cyclopropyl group provides a highly diagnostic "fingerprint" in the upfield region.

Chemical Shift ()	Multiplicity	Integration	Assignment
0.55 - 0.65 ppm	Multiplet	2H	Cyclopropyl CH ₂ (cis to ring)
0.85 - 0.95 ppm	Multiplet	2H	Cyclopropyl CH ₂ (trans to ring)
1.75 - 1.85 ppm	Multiplet	1H	Cyclopropyl CH (methine)
2.15 ppm	Singlet	3H	Ortho-Methyl group
3.40 - 3.60 ppm	Broad Singlet	2H	Aniline NH ₂ (Exchangeable)
6.60 - 7.00 ppm	Multiplet	3H	Aromatic protons

Storage & Stability

- Oxidation Risk: Anilines oxidize to colored impurities (quinones/azo compounds) upon air exposure.
- Protocol: Store under Nitrogen/Argon at 4°C. For long-term storage, conversion to the Hydrochloride Salt (CAS 1201943-65-8) is recommended as it is a stable solid.

References

- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. *Journal of Medicinal Chemistry*.
- Chrzanowska, M., et al. (2016). Atropisomerism in Drug Discovery. *Expert Opinion on Drug Discovery*.
- Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. *Accounts of Chemical Research*.
- Matrix Scientific. (n.d.).[\[2\] 4-Cyclopropyl-2-methylaniline Product Data](#).

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Sources

- 1. [quora.com](https://www.quora.com) [[quora.com](https://www.quora.com)]
- 2. [1202161-11-2 Cas No. | 4-Cyclopropyl-2-methylaniline | Matrix Scientific](#) [[matrixscientific.com](https://www.matrixscientific.com)]
- To cite this document: BenchChem. [Technical Monograph: 4-Cyclopropyl-2-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1528671/docs#technical-monograph-4-cyclopropyl-2-methylaniline>]

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